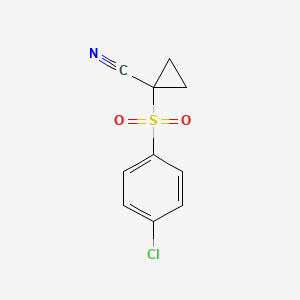![molecular formula C14H12ClN3O B3032483 2-氯-N-{4-[(E)-苯偶氮基]苯基}乙酰胺 CAS No. 19680-35-4](/img/structure/B3032483.png)
2-氯-N-{4-[(E)-苯偶氮基]苯基}乙酰胺
描述
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a useful research compound. Its molecular formula is C14H12ClN3O and its molecular weight is 273.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 213643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
构象研究和分子结构
- 构象分析:对相关乙酰胺(例如 2-氯-N-[2-(甲硫基)苯基]乙酰胺)进行的研究集中于使用偶极矩测量和量子化学计算等方法分析其构象 (Ishmaeva et al., 2015)。
- 分子和晶体结构:对类似化合物(如 N-(5-氯-2-羟基苯基)乙酰胺)的研究涉及通过 X 射线衍射分析表征其晶体和分子结构,揭示了超分子结构和非共价相互作用的细节 (Chi et al., 2018)。
合成和衍生物分析
- 衍生物的合成:已经对 2-氯-N-(4-苯基-1,3-噻唑-2-基)乙酰胺等衍生物的合成进行了研究,揭示了这些化合物中几何特征和分子间相互作用的见解 (Saravanan et al., 2016)。
- 新化合物的表征:对通过各种步骤合成的 2-羟基-N-甲基-N-苯基乙酰胺等化合物进行的研究涉及使用红外光谱和质谱等技术进行广泛表征 (Zhong-cheng & Wan-yin, 2002)。
潜在的生物活性
- 抗菌活性:一些衍生物,例如喹唑啉基乙酰胺,已被合成并研究其潜在的镇痛和抗炎活性,与标准治疗相比显示出有希望的结果 (Alagarsamy et al., 2015)。
- DPPH 清除剂和抗炎剂:2-(4-苯基哌嗪-1-基)-N-(吡嗪-2-基)乙酰胺等化合物的合成及其作为抗氧化剂和抗炎剂的评估一直是重点,在这些领域表现出显着的活性 (Nayak et al., 2014)。
作用机制
Target of Action
Similar compounds have been found to interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.
Mode of Action
It’s known that the compound can form hydrogen bonds due to the presence of n-h groups . This property might facilitate its interaction with biological targets.
Result of Action
Similar compounds have been used in the preparation of schiff base ligands , indicating potential applications in coordination chemistry and catalysis.
生化分析
Biochemical Properties
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes suggests that 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide may undergo metabolic transformations that could influence its biochemical activity .
Additionally, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has been observed to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of signaling proteins, thereby affecting downstream cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity .
Cellular Effects
The effects of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status .
Moreover, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has been reported to affect cellular metabolism by interacting with metabolic enzymes. This interaction can result in altered metabolic flux and changes in the levels of key metabolites, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways .
Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is relatively stable under controlled conditions, but it can undergo degradation in the presence of certain environmental factors .
Long-term exposure to 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways. These effects highlight the importance of considering temporal dynamics when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and enhancing cellular resilience to stress . At higher doses, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide can exhibit toxic effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing adverse outcomes. Understanding these dosage-dependent effects is crucial for the safe and effective use of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide in research and potential therapeutic applications .
Metabolic Pathways
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions . The metabolic pathways of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide also involve interactions with cofactors and other biomolecules that facilitate its transformation and utilization within the cell .
Transport and Distribution
The transport and distribution of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a critical factor that influences its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide to these compartments, thereby modulating its activity and interactions with other biomolecules .
属性
IUPAC Name |
2-chloro-N-(4-phenyldiazenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-14(19)16-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRJHDPHDCWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309699, DTXSID201038531 | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19680-35-4, 115152-90-4 | |
| Record name | NSC213643 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


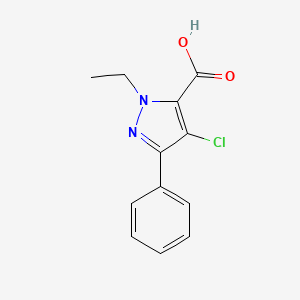

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)
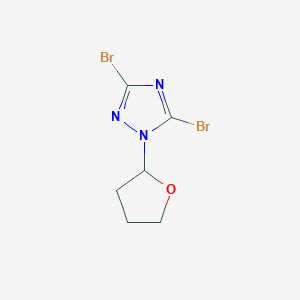
![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)
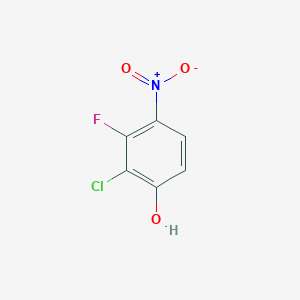
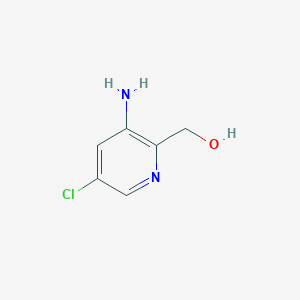
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)

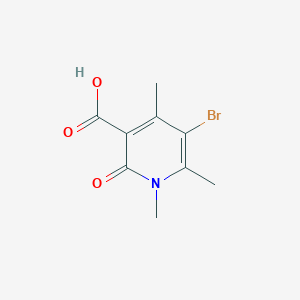
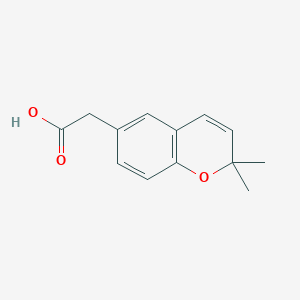
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)
